molecular formula C16H28N2O6 B14010121 1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid

1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid

Cat. No.: B14010121
M. Wt: 344.40 g/mol
InChI Key: XAHFFUOHWOKZKG-UHFFFAOYSA-N
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Description

1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid is a chemical compound with the molecular formula C15H26N2O6. It is a derivative of diazepane, a seven-membered ring containing two nitrogen atoms. The tert-butoxycarbonyl (Boc) groups are commonly used as protecting groups in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid can be synthesized through a multi-step process. One common method involves the protection of the diazepane ring with Boc groups. The reaction typically starts with the diazepane compound, which is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Hydrolysis: Removal of Boc groups to yield the free amine.

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation and Reduction: Alteration of the diazepane ring structure.

Scientific Research Applications

1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules. The Boc groups provide protection during multi-step synthesis.

    Biology: Employed in the modification of peptides and proteins. The Boc groups protect amines during peptide synthesis.

    Medicine: Investigated for potential therapeutic applications, including drug development

    Industry: Utilized in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid primarily involves the protection of amine groups. The Boc groups prevent unwanted reactions by temporarily blocking the amine functionality. This allows for selective reactions at other sites in the molecule. The Boc groups can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Similar structure but with a piperazine ring instead of a diazepane ring.

    1,4-Bis(tert-butoxycarbonyl)-1,4,7-triazacyclononane: Contains an additional nitrogen atom in the ring structure.

Uniqueness

1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid is unique due to its seven-membered diazepane ring, which provides distinct chemical properties compared to six-membered piperazine rings. The presence of two Boc groups allows for selective protection and deprotection of amine functionalities, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C16H28N2O6

Molecular Weight

344.40 g/mol

IUPAC Name

1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid

InChI

InChI=1S/C16H28N2O6/c1-15(2,3)23-13(21)17-8-7-9-18(11(10-17)12(19)20)14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,19,20)

InChI Key

XAHFFUOHWOKZKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(C(C1)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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